molecular formula C10H12N3O2PS B14007843 Methyl P-(4-aminophenyl)-N-1,3-thiazol-2-ylphosphonamidate CAS No. 7477-51-2

Methyl P-(4-aminophenyl)-N-1,3-thiazol-2-ylphosphonamidate

Cat. No.: B14007843
CAS No.: 7477-51-2
M. Wt: 269.26 g/mol
InChI Key: ADQCBFBZYMRZNR-UHFFFAOYSA-N
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Description

N-[(4-aminophenyl)-methoxy-phosphoryl]-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring, an aminophenyl group, and a methoxy-phosphoryl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-aminophenyl)-methoxy-phosphoryl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the aminophenyl group and the methoxy-phosphoryl moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of N-[(4-aminophenyl)-methoxy-phosphoryl]-1,3-thiazol-2-amine may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and controlling the reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-aminophenyl)-methoxy-phosphoryl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[(4-aminophenyl)-methoxy-phosphoryl]-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-[(4-aminophenyl)-methoxy-phosphoryl]-1,3-thiazol-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)-1,3-thiazol-2-amine: Lacks the methoxy-phosphoryl group.

    N-(4-methoxyphenyl)-1,3-thiazol-2-amine: Lacks the aminophenyl group.

    N-[(4-aminophenyl)-methoxy-phosphoryl]-1,3-oxazole-2-amine: Contains an oxazole ring instead of a thiazole ring.

Uniqueness

N-[(4-aminophenyl)-methoxy-phosphoryl]-1,3-thiazol-2-amine is unique due to the presence of both the aminophenyl and methoxy-phosphoryl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields.

Properties

CAS No.

7477-51-2

Molecular Formula

C10H12N3O2PS

Molecular Weight

269.26 g/mol

IUPAC Name

N-[(4-aminophenyl)-methoxyphosphoryl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H12N3O2PS/c1-15-16(14,13-10-12-6-7-17-10)9-4-2-8(11)3-5-9/h2-7H,11H2,1H3,(H,12,13,14)

InChI Key

ADQCBFBZYMRZNR-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=CC=C(C=C1)N)NC2=NC=CS2

Origin of Product

United States

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